molecular formula C19H25ClN2O3 B4059337 1-{3-[2-(2-chlorobenzyl)-4-morpholinyl]-3-oxopropyl}-2-piperidinone

1-{3-[2-(2-chlorobenzyl)-4-morpholinyl]-3-oxopropyl}-2-piperidinone

Cat. No. B4059337
M. Wt: 364.9 g/mol
InChI Key: HMSVGKORLOGFDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-[2-(2-chlorobenzyl)-4-morpholinyl]-3-oxopropyl}-2-piperidinone, also known as JNJ-42165279, is a novel small molecule inhibitor of the soluble epoxide hydrolase (sEH) enzyme. The sEH enzyme is responsible for converting epoxyeicosatrienoic acids (EETs) into dihydroxyeicosatrienoic acids (DHETs) which are less biologically active. Inhibition of sEH leads to an increase in EETs, which have been shown to have a variety of beneficial effects on cardiovascular and metabolic health.

Scientific Research Applications

Synthesis and Characterization of Complexes

One study focused on the synthesis and spectroscopic characterization of Co(III) complexes, where morpholine, a structural analogue to part of the compound , was used in the formation of these complexes. These complexes were analyzed through elemental analysis, IR, UV–Vis, 1H, and 13C NMR spectroscopy, revealing their structural properties and potential applications in catalysis and materials science (Amirnasr et al., 2001).

Catalytic Applications

Another research area involves chemoselective N-heterocyclic carbene-catalyzed cross-benzoin reactions, with morpholinone- and piperidinone-derived triazolium salts, closely related to the compound , showing effectiveness as catalysts. These findings suggest potential applications in organic synthesis, particularly in the formation of complex organic frameworks (Langdon et al., 2014).

Synthesis of New Derivatives

The compound has also been studied in the context of synthesizing new derivatives. For instance, nucleophilic addition involving morpholine and piperidine has been employed to produce specific diarylpenta-2,4-dien-1-ones, demonstrating the compound's utility in creating new chemical entities with potential pharmaceutical applications (Golovanov et al., 2014).

Structural Chemistry and Catalysis

Research into the structural chemistry of N-{2-(arylthio/seleno)ethyl}morpholine/piperidine–palladium(II) complexes has revealed their potent catalytic activity for the Heck reaction, a pivotal reaction in organic chemistry. This study not only provides insights into the structural aspects of these complexes but also demonstrates their practical applications in facilitating important chemical transformations (Singh et al., 2013).

Synthesis Under Solvent-Free Conditions

Additionally, there's interest in the synthesis of new 4(3H)-quinazolinone derivatives under solvent-free conditions using PEG-400, where derivatives similar to the target compound were synthesized, indicating the compound's relevance in green chemistry and sustainable practices (Acharyulu et al., 2008).

properties

IUPAC Name

1-[3-[2-[(2-chlorophenyl)methyl]morpholin-4-yl]-3-oxopropyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O3/c20-17-6-2-1-5-15(17)13-16-14-22(11-12-25-16)19(24)8-10-21-9-4-3-7-18(21)23/h1-2,5-6,16H,3-4,7-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSVGKORLOGFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CCC(=O)N2CCOC(C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{3-[2-(2-chlorobenzyl)-4-morpholinyl]-3-oxopropyl}-2-piperidinone
Reactant of Route 2
1-{3-[2-(2-chlorobenzyl)-4-morpholinyl]-3-oxopropyl}-2-piperidinone
Reactant of Route 3
1-{3-[2-(2-chlorobenzyl)-4-morpholinyl]-3-oxopropyl}-2-piperidinone
Reactant of Route 4
Reactant of Route 4
1-{3-[2-(2-chlorobenzyl)-4-morpholinyl]-3-oxopropyl}-2-piperidinone
Reactant of Route 5
Reactant of Route 5
1-{3-[2-(2-chlorobenzyl)-4-morpholinyl]-3-oxopropyl}-2-piperidinone
Reactant of Route 6
1-{3-[2-(2-chlorobenzyl)-4-morpholinyl]-3-oxopropyl}-2-piperidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.